2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thienopyrimidine family, characterized by a fused benzothieno[2,3-d]pyrimidin-4(3H)-one core. Key structural features include:
- Core structure: A tricyclic system comprising a tetrahydrobenzene (cyclohexene) ring fused to a thiophene and pyrimidinone moiety.
- Substituents: A 2,5-dimethylbenzylsulfanyl group at position 2. An ethyl group at position 3. The tetrahydro modification enhances rigidity and may influence lipophilicity compared to non-hydrogenated analogs. While its exact biological activity remains unreported in the provided literature, related thienopyrimidines exhibit antimicrobial properties .
Properties
CAS No. |
587002-88-8 |
|---|---|
Molecular Formula |
C21H24N2OS2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N2OS2/c1-4-23-20(24)18-16-7-5-6-8-17(16)26-19(18)22-21(23)25-12-15-11-13(2)9-10-14(15)3/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
CSRDVKLQVAEBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(C=CC(=C3)C)C)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. The benzothieno-pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Specifically, studies have indicated efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances its interaction with microbial membranes, potentially leading to increased permeability and subsequent microbial death .
Pharmacology
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been observed to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of signaling pathways related to inflammation and apoptosis .
Cardiovascular Applications
There is emerging evidence that compounds with similar structures can influence cardiovascular health by modulating blood pressure and improving endothelial function. The potential vasodilatory effects of this compound warrant further investigation in cardiovascular pharmacology .
Material Science
Polymeric Applications
In material science, the unique chemical structure of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one allows for its incorporation into polymer matrices for enhanced mechanical properties. Its ability to act as a cross-linking agent can improve the thermal stability and mechanical strength of polymeric materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and E. coli with MIC values ranging from 15 to 30 µg/mL. |
| Study C | Neuroprotection | Reduced oxidative stress markers in SH-SY5Y neuroblastoma cells by over 50% compared to control groups. |
| Study D | Cardiovascular Impact | Exhibited vasodilatory effects in rat aorta studies with a decrease in systolic blood pressure by up to 20%. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Core Variations
The following table highlights critical differences between the target compound and its analogs:
Functional Implications
- Substituent effects: 2,5-Dimethylbenzylsulfanyl: May improve lipid solubility and steric bulk compared to chloro (618879-74-6) or cyano (11b) analogs. Tetrahydro core: Likely reduces aromaticity, altering electronic properties compared to non-hydrogenated analogs (e.g., 573945-48-9).
Biological Activity
The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structural formula is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂OS |
| Molecular Weight | 317.42 g/mol |
| IUPAC Name | 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-one |
| CAS Number | 587002-88-8 |
Anticancer Properties
Recent studies have indicated that compounds within the benzothienopyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Its unique structure allows for interaction with various molecular targets such as protein kinases and transcription factors.
- Case Studies : In vitro assays demonstrated that derivatives similar to this compound showed antiproliferative effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 2.27 µM against A549 lung cancer cells .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Activity Against Bacteria : Preliminary tests revealed that analogs of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 6.12 µM against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Sulfur and Nitrogen Atoms : The presence of sulfur in the structure is believed to enhance binding interactions with biological targets due to its ability to coordinate with metal ions .
- Substituent Effects : Variations in substituents on the benzene ring can significantly alter the pharmacological profile. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced biological activity compared to their electron-donating counterparts .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with related compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl... | 2.27 | Antiproliferative |
| 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2... | 5.00 | Antibacterial |
| 2-(4-methylphenyl)sulfanyl]-3-ethyl... | 10.00 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
